![molecular formula C21H19N3O B14957536 2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)
2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a useful research compound. Its molecular formula is C21H19N3O and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone , also known by its CAS number 1351686-34-4, is a complex organic molecule featuring both indole and pyridoindole structures. This unique combination suggests potential interactions with various biological targets, making it of interest in pharmacological research. This article reviews the biological activity of this compound, emphasizing its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C22H18F3N3O2, with a molecular weight of 413.4 g/mol. The structure includes an indole moiety fused with a tetrahydropyridoindole framework, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit significant biological activities, particularly in cancer research and neuropharmacology. The following sections detail specific findings related to its cytotoxicity and mechanisms of action.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- Lung Cancer Cell Lines : The compound showed significant inhibitory effects on A549 (adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cell lines with IC50 values of 4.57 µM and 5.53 µM respectively .
Cell Line | IC50 Value (µM) |
---|---|
A549 | 4.57 ± 0.25 |
NCI-H460 | 5.53 ± 0.49 |
The mechanisms underlying the cytotoxic effects include:
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound caused a significant increase in the G0/G1 phase population of A549 cells from 63.53% to 80.02%, indicating cell cycle arrest at this phase .
- Induction of Apoptosis : The compound was found to induce early and late apoptosis in treated cells, as evidenced by Annexin V-FITC/PI flow cytometry assays. The percentage of early apoptotic cells increased from 4.08% in control to 26.90% upon treatment .
- Anti-Clonogenic Effects : The compound exhibited strong anti-clonogenic activity against lung cancer cells, suggesting its potential to inhibit cancer cell proliferation effectively .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets such as EGFR kinase. The interaction energies for docked compounds were calculated, revealing favorable binding characteristics:
Compound | Interaction Energy (kcal/mol) |
---|---|
Compound 4i | -17.47 |
Erlotinib | -22.34 |
These results indicate that the compound may interact effectively with key enzymes involved in cancer progression.
Pharmacokinetics and ADME Properties
In silico studies assessing absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results for this compound:
- Intestinal Absorption : Most evaluated compounds demonstrated good intestinal absorption.
- Blood-Brain Barrier Penetration : Some derivatives indicated high penetration into the central nervous system (CNS), which is crucial for neuropharmacological applications .
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:
- Neuropharmacology : Preliminary studies suggest that compounds with indole structures can enhance chloride ion currents mediated by CFTR, indicating potential therapeutic benefits for cystic fibrosis-related conditions .
- Cancer Therapy : Research has focused on optimizing structure-activity relationships to enhance efficacy against various cancers through modification of indole and pyridoindole frameworks .
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-indol-1-yl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H19N3O/c25-21(14-23-11-9-15-5-1-4-8-20(15)23)24-12-10-19-17(13-24)16-6-2-3-7-18(16)22-19/h1-9,11,22H,10,12-14H2 |
InChI Key |
FIGXBDGORURNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.